molecular formula C23H23N3O5S B2917486 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide CAS No. 872206-05-8

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide

Cat. No.: B2917486
CAS No.: 872206-05-8
M. Wt: 453.51
InChI Key: UQYRAUSTKWNTOQ-UHFFFAOYSA-N
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Description

Its molecular formula is C23H23N3O5S, and it has a molecular weight of 453.51 g/mol. This compound features a quinoline core, a piperidine ring, and a benzenesulfonyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Dioxino Ring: The dioxino ring is formed through a cyclization reaction involving appropriate diol and aldehyde precursors.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce the quinoline ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The benzenesulfonyl group may enhance binding affinity to certain enzymes or receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine: Similar structure with a piperazine ring instead of piperidine.

    1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-3-methylpiperidine: Similar structure with a methyl group on the piperidine ring.

Uniqueness

1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Biological Activity

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide is a complex organic compound notable for its unique structural features which include a quinoline core, a benzenesulfonyl group, and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in targeting various enzymes and receptors.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Core Structure : A fused bicyclic system comprising a quinoline and a dioxino moiety.
  • Functional Groups :
    • Benzenesulfonyl group which may enhance electrophilic reactivity.
    • Piperidine ring that potentially increases membrane permeability.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The benzenesulfonyl group acts as an electrophile that can bind to nucleophilic sites on proteins. This interaction may inhibit specific enzymes involved in critical biological pathways.
  • Cell Membrane Penetration : The piperidine structure may facilitate the compound's ability to cross cell membranes, enhancing its bioavailability and therapeutic efficacy.

Anticancer Potential

Research indicates that compounds within similar structural classes exhibit significant anticancer properties. For instance, studies on related quinoline derivatives have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-7 (Breast)19.85Induces apoptosis via Bax activation
Compound BHepG2 (Liver)<20Inhibits AChE and BChE

In vitro assays demonstrated that derivatives of the quinoline structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer’s .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Studies have shown that similar piperidine derivatives possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Studies

  • Inhibition of Cholinesterases : A study evaluated several quinoline derivatives for their ability to inhibit AChE and BChE. Among them, compounds with similar structural motifs to this compound demonstrated IC50 values below 20 μM, indicating strong inhibitory potential .
  • Cytotoxicity Assays : Compounds structurally related to this piperidine derivative were assessed for cytotoxicity against the HepG2 cell line using MTT assays. Results showed several derivatives induced significant cytotoxic effects, highlighting the potential of this class of compounds in cancer therapy .

Properties

IUPAC Name

1-[8-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c24-23(27)15-6-8-26(9-7-15)22-17-12-19-20(31-11-10-30-19)13-18(17)25-14-21(22)32(28,29)16-4-2-1-3-5-16/h1-5,12-15H,6-11H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYRAUSTKWNTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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